molecular formula C7H11NO B15230948 1-(1-Methyl-1H-pyrrol-3-yl)ethanol

1-(1-Methyl-1H-pyrrol-3-yl)ethanol

Cat. No.: B15230948
M. Wt: 125.17 g/mol
InChI Key: NZWKLXUOPKXDCD-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-3-yl)ethanol is a pyrrole derivative featuring a hydroxyl-substituted ethanol moiety attached to the 3-position of the 1-methylpyrrole ring. For instance, highlights the use of manganese(IV) oxide and photochemical approaches for synthesizing 3-hydroxylated pyrrole derivatives, which may extend to this compound . Pyrrole derivatives are widely explored in medicinal chemistry due to their bioactivity, such as tubulin polymerization inhibition () and cytotoxicity ().

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1-methylpyrrol-3-yl)ethanol

InChI

InChI=1S/C7H11NO/c1-6(9)7-3-4-8(2)5-7/h3-6,9H,1-2H3

InChI Key

NZWKLXUOPKXDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(C=C1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrrol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with ethylene oxide under acidic conditions to yield the desired product. Another method includes the reduction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrrol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(1-methyl-1H-pyrrol-3-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 1-(1-methyl-1H-pyrrol-3-yl)ethane using strong reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonyl chlorides.

Major Products Formed:

    Oxidation: 1-(1-Methyl-1H-pyrrol-3-yl)ethanone.

    Reduction: 1-(1-Methyl-1H-pyrrol-3-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound is compared below with similar pyrrole and heterocyclic derivatives, focusing on functional groups, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Functional Group Key Applications/Activities Reference
1-(1-Methyl-1H-pyrrol-3-yl)ethanol C₇H₁₁NO 125.17* Hydroxyl Potential intermediate in drug synthesis
1-(1-Methyl-1H-pyrrol-3-yl)ethanone C₇H₉NO 139.15 Ketone Synthetic intermediate
(1-Methyl-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone C₁₅H₁₇NO₄ 275.30 Ketone Anticancer (tubulin inhibition)
2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol C₆H₁₀N₂O 126.16 Hydroxyl Unreported bioactivity
1-(1-Methyl-3-pyrazolyl)ethanol C₈H₁₀N₂O 166.18 Hydroxyl NMR-characterized synthetic target

*Calculated molecular weight based on formula.

Key Observations:
  • Functional Groups: The hydroxyl group in this compound distinguishes it from ketone-bearing analogs like 1-(1-Methyl-1H-pyrrol-3-yl)ethanone, which are more commonly reported . Hydroxyl groups may enhance solubility or enable further derivatization.

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